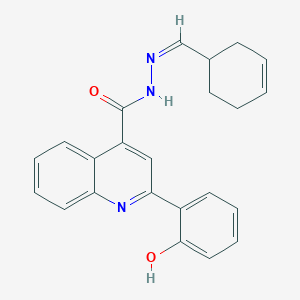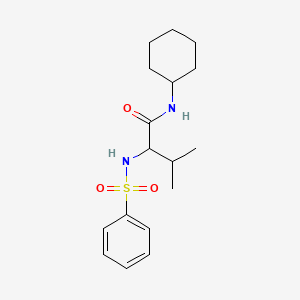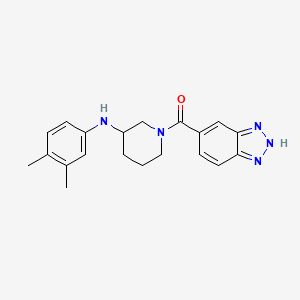
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide, also known as HDMBSH, is a chemical compound that has been widely studied for its potential therapeutic applications. HDMBSH is a hydrazide derivative of sulfonamide, which has been synthesized by several methods.
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is not fully understood. However, several studies have suggested that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide inhibits the activity of several enzymes, including lactate dehydrogenase and alkaline phosphatase. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to decrease the levels of reactive oxygen species in cancer cells. In vivo studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is its potent antitumor activity against various cancer cell lines. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Several future directions for the study of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide include:
1. Further elucidation of the mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide in cancer cells.
2. Development of more efficient synthesis methods for N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide.
3. Evaluation of the potential of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide as a therapeutic agent for other diseases, such as bacterial and fungal infections.
4. Development of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide derivatives with improved solubility and bioavailability.
5. Investigation of the pharmacokinetics and pharmacodynamics of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide in animal models.
In conclusion, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is a chemical compound that has been widely studied for its potential therapeutic applications. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits potent antitumor, antibacterial, and antifungal properties, and has been shown to exhibit low toxicity and be well-tolerated in animal models. Further research is needed to fully elucidate the mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide and to evaluate its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been synthesized by several methods. One of the most common methods is the reaction of 2,4-dimethylbenzenesulfonylhydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a catalyst. The reaction occurs in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential therapeutic applications, including its antitumor, antibacterial, and antifungal properties. Several studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit antifungal activity against several fungal strains, including Candida albicans.
Propiedades
IUPAC Name |
N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-11-5-6-16(12(2)7-11)25(21,22)19-18-10-13-8-14(23-3)17(20)15(9-13)24-4/h5-10,19-20H,1-4H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIAUJXWEFUHFZ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,4-dimethylbenzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)

![2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B6060057.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl thiophene-2-carboxylate](/img/structure/B6060075.png)
